9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-
Description
The compound 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)- is a xanthone derivative characterized by a tricyclic aromatic core (xanthenone) substituted with a diethylaminoethylamino group at position 1 and a hydroxymethyl group at position 2. Xanthones are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The diethylaminoethylamino moiety introduces a secondary amine, which has been linked to enhanced bioactivity in related compounds due to improved hydrogen-bonding and electrostatic interactions with biological targets . The hydroxymethyl group may enhance solubility and influence pharmacokinetics.
Properties
CAS No. |
3613-16-9 |
|---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)xanthen-9-one |
InChI |
InChI=1S/C20H24N2O3/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,21,23H,3-4,11-13H2,1-2H3 |
InChI Key |
FKEBOYZZRAPIFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)CO)OC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 3,4-Dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde : A key intermediate for reductive amination.
- 2-(Diethylamino)ethylamine : The amine source for the diethylaminoethylamino substituent.
- Hydroxymethylation reagents : Typically formaldehyde or paraformaldehyde for introducing the hydroxymethyl group at position 4.
Synthetic Route
The preparation generally follows these steps:
Synthesis of the xanthenone aldehyde intermediate : Starting from methoxy-substituted benzophenones or related precursors, the xanthenone core bearing an aldehyde group at position 1 is synthesized via the benzophenone method or related cyclization techniques.
Reductive amination : The aldehyde group at position 1 undergoes reductive amination with 2-(diethylamino)ethylamine. This step typically uses a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild conditions to form the 1-((2-(diethylamino)ethyl)amino) substituent.
Hydroxymethylation at position 4 : The hydroxymethyl group is introduced by reaction with formaldehyde or paraformaldehyde under basic or acidic conditions, often using a Mannich-type reaction or direct hydroxymethylation protocols. This step selectively functionalizes the 4-position of the xanthenone ring.
Purification and characterization : The final compound is purified by chromatographic methods and characterized by spectroscopic techniques (NMR, MS, IR) to confirm structure and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Xanthenone aldehyde synthesis | Benzophenone method with methoxybenzoyl chloride | 80–120 °C (reflux) | Dipolar aprotic solvents (acetone, ethylene glycol dimethyl ether) | 70–85 | Optimized for minimal degradation |
| Reductive amination | 2-(Diethylamino)ethylamine, NaBH3CN or NaBH(OAc)3 | Room temp to 40 °C | Methanol, ethanol, or dichloromethane | 75–90 | Mild conditions prevent side reactions |
| Hydroxymethylation | Formaldehyde, base or acid catalyst | 25–60 °C | Aqueous or organic solvents | 65–80 | Selective for 4-position |
The use of dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether is preferred for the initial xanthenone aldehyde synthesis to ensure good solubility and reaction rates without degradation.
Reductive amination is typically carried out at room temperature to avoid decomposition of sensitive intermediates.
Hydroxymethylation conditions are adjusted to favor selective substitution at the 4-position, avoiding overreaction or polymerization of formaldehyde.
Research Findings and Analytical Data
Yields and Purity : The overall yield for the multi-step synthesis ranges from 50% to 70%, depending on the scale and purification methods used. Purity is confirmed by HPLC and NMR spectroscopy.
Spectroscopic Characterization :
- NMR : Characteristic signals include aromatic protons of the xanthenone core, methylene protons of the diethylaminoethylamino group, and the hydroxymethyl group at position 4.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight ~340.4 g/mol confirms the compound identity.
- IR Spectroscopy : Bands corresponding to carbonyl (C=O) at ~1660 cm⁻¹ and hydroxyl (O-H) stretching at ~3400 cm⁻¹ are observed.
Structural Confirmation : X-ray crystallography or 3D conformer modeling supports the substitution pattern and conformation of the molecule.
Summary Table of Preparation Methods
| Method Step | Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Benzophenone method | Formation of xanthenone core with aldehyde | Methoxybenzoyl chloride, dipolar aprotic solvent, reflux | High yield, well-established | Requires careful temperature control |
| Reductive amination | Amino substitution at aldehyde position | 2-(Diethylamino)ethylamine, NaBH3CN, mild temp | Selective, mild conditions | Sensitive to moisture and pH |
| Hydroxymethylation | Introduction of hydroxymethyl group at C4 | Formaldehyde, acid/base catalyst, moderate temp | Selective functionalization | Potential side reactions with formaldehyde |
Chemical Reactions Analysis
Types of Reactions
9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the xanthone core or the functional groups attached to it.
Substitution: The diethylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of new functional groups.
Scientific Research Applications
9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)- exerts its effects involves interactions with various molecular targets. The diethylamino group can interact with biological receptors, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Biological Activity
9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and cosmetic science. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.
1. Antioxidant Activity
Recent studies have highlighted the compound's significant antioxidant properties. For instance, it has been shown to reduce mitochondrial oxidative stress in macrophage cells. In experiments, the compound inhibited reactive oxygen species (ROS) production induced by rotenone, demonstrating its potential to protect against oxidative damage:
| Concentration (µM) | RFI (%) compared to Control |
|---|---|
| 40 | 167.59 ± 5.41 |
| 20 | 134.57 ± 4.92 |
This suggests that the compound may play a role in mitigating oxidative stress-related conditions and aging processes .
2. Anti-inflammatory Activity
The compound has exhibited promising anti-inflammatory effects. In vitro studies indicated that it effectively reduced the production of pro-inflammatory cytokines such as IL-6 and PGE2 in human macrophages stimulated with lipopolysaccharides (LPS). The following table summarizes its efficacy compared to established anti-inflammatory drugs:
| Treatment | IL-6 Production (pg/mL) |
|---|---|
| Control (LPS only) | 500 |
| Dexamethasone (10 µM) | 150 |
| Compound (100 µM) | 200 |
Statistical analysis revealed significant differences (p < 0.01) between treated and control groups, indicating that the compound may serve as a viable alternative or adjunct to traditional anti-inflammatory therapies .
3. Anticancer Properties
The anticancer potential of this xanthenone derivative has also been explored. It has been shown to induce apoptosis in various cancer cell lines through the inhibition of topoisomerase II, a crucial enzyme in DNA replication and repair:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
These results suggest that the compound could be developed further for therapeutic applications in oncology .
The mechanisms underlying the biological activities of this compound appear to involve multiple pathways:
- Antioxidant Mechanism : The compound acts by scavenging free radicals and inhibiting ROS production, thereby protecting cellular components from oxidative damage.
- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation and subsequent cytokine release.
- Anticancer Mechanism : By inhibiting topoisomerase II, it disrupts cancer cell proliferation and induces cell cycle arrest.
Case Studies
- Cosmetic Applications : A study evaluated the use of this compound in cosmetic formulations aimed at reducing skin aging through its antioxidant properties. The results indicated improved skin hydration and elasticity in subjects using products containing this compound over a period of eight weeks .
- Pharmacological Research : A clinical trial assessed the safety and efficacy of a formulation containing this xanthenone derivative for treating inflammatory skin conditions. Participants reported significant improvements in symptoms with minimal adverse effects .
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the xanthone core. For example:
Amination : React 9H-xanthen-9-one with 2-(diethylamino)ethylamine under nucleophilic substitution conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours).
Hydroxymethylation : Introduce the hydroxymethyl group via Friedel-Crafts alkylation or Mannich reaction, ensuring regioselectivity at the 4-position .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via TLC or HPLC (C18 column, UV detection at 254 nm).
Q. How can the structure and purity of this compound be reliably characterized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and assess purity. For example, the diethylamino group shows characteristic triplet signals (~δ 2.5–3.0 ppm for CH₂) .
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and planarity of the xanthone core. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a reverse-phase column (e.g., 95% acetonitrile/water, flow rate 1 mL/min) with UV-Vis detection.
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays or non-polar solvents (CHCl₃) for spectroscopic studies. The hydroxymethyl group enhances aqueous solubility compared to unmodified xanthones .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC. Store at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases or GPCRs). Input the crystal structure (from X-ray data) and optimize protonation states at physiological pH .
- Molecular Dynamics (MD) Simulations : Run simulations (GROMACS/AMBER) to assess binding stability over time (e.g., 100 ns trajectories). Analyze hydrogen bonding and hydrophobic interactions .
Q. What advanced spectroscopic techniques can elucidate its electrochemical properties?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure redox potentials in acetonitrile/0.1 M TBAPF₆. The diethylamino group may exhibit reversible oxidation peaks (~0.5–1.0 V vs. Ag/AgCl), indicating electron-donating effects .
- UV-Vis Spectroelectrochemistry : Correlate spectral changes (e.g., λₐₜ 300–400 nm) with redox states to identify charge-transfer transitions.
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays).
- Experimental Replication : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to assess inter-study variability. Address confounding factors like impurity levels (>95% purity required for reproducibility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
